N1-(3,4-dimethoxyphenethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
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Description
N1-(3,4-dimethoxyphenethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H27N3O7S and its molecular weight is 477.53. The purity is usually 95%.
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Scientific Research Applications
Chiral Auxiliary Applications in Synthesis : Oxazolidinones, including those with a phenylsulfonyl moiety, are widely used as chiral auxiliaries in asymmetric synthesis. For instance, allylation of exocyclic N-acyliminium ions generated from chiral N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones demonstrates the utility of these compounds in stereoselective synthesis, particularly in the production of homoallylamines (Marcantoni, Mecozzi, & Petrini, 2002).
Fluorescent Compound Synthesis : Chiral auxiliary-bearing isocyanides, related to oxazolidinones, have been used in the synthesis of strongly fluorescent compounds. This includes the synthesis of (+)-5-(3,4-dimethoxyphenyl)-4-[[N-[(4S)-2-oxo-4-(phenylmethyl)-2-oxazolidinyl]]carbonyl] oxazole, showcasing the potential of oxazolidinones in creating high-fluorescence materials (Tang & Verkade, 1996).
Antimicrobial Activity Research : Oxazolidinone derivatives have been studied extensively for their antimicrobial properties. For example, novel oxazolidinone analogs like U-100592 and U-100766 have demonstrated significant antibacterial activities against a variety of clinically important human pathogens (Zurenko et al., 1996).
Synthesis of Biologically Active Compounds : Biologically active N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides have been synthesized using oxazolidinone derivatives. These compounds exhibited significant activities against bacterial and fungal strains, highlighting the potential of oxazolidinone derivatives in medicinal chemistry (Babu, Pitchumani, & Ramesh, 2013).
Cancer Research : Novel sulfonamide derivatives carrying a 3,4-dimethoxyphenyl moiety, structurally similar to oxazolidinones, have been designed as VEGFR-2 inhibitors. These compounds have shown promising results in in vitro anticancer activity, offering a pathway for the development of new cancer therapies (Ghorab et al., 2016).
Properties
IUPAC Name |
N'-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O7S/c1-30-18-9-8-16(14-19(18)31-2)10-11-23-21(26)22(27)24-15-20-25(12-13-32-20)33(28,29)17-6-4-3-5-7-17/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOVHTXYMTZHCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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